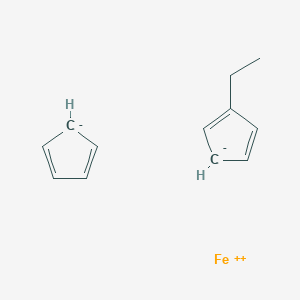

Ferrocene, ethyl-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethylferrocene typically involves the modification of ferrocene, a metallocene consisting of two cyclopentadienyl anions bound to a central iron atom. Research has focused on the ferrocene modifications of various organic compounds, including the synthesis of ferrocene-containing antibiotics and ligands for asymmetric catalysis, highlighting the versatility of ferrocene derivatives in synthesis methodologies (Snegur et al., 2014), (Tomá et al., 2014).

Molecular Structure Analysis

The molecular structure of ethylferrocene is characterized by the presence of an ethyl group attached to the ferrocene molecule. This modification imparts specific structural features that influence its chemical behavior and reactivity. The understanding of its molecular structure is crucial for the development of ferrocene derivatives with desired properties and applications.

Chemical Reactions and Properties

Ferrocene derivatives, including ethylferrocene, exhibit a range of chemical reactions and properties. Studies have shown that ferrocene derivatives can be used in the development of novel antibiotics, demonstrating significant activity towards Gram-positive bacteria, and in the synthesis of anticancer agents effective against drug-resistant cancer cell lines (Scutaru et al., 1993), (Li et al., 2021).

Applications De Recherche Scientifique

Atomic Layer Deposition (ALD) of Iron Oxide

Ethylferrocene serves as a novel precursor for ALD of iron oxide, used in zinc-air batteries. This process involves oxygen plasma co-reactant, leading to the uniform coating of iron oxide on a porous gas diffusion layer, enhancing catalytic activity towards the oxygen evolution reaction (Labbe et al., 2021).

Synthesis and Characterization of Pyranylidene Dyads

Ethylferrocene has been used as a donor in the synthesis of new pyranylidene backbone end-capped with donor and acceptor groups. This research focused on the impact of alkyl chain substitution in ferrocene on optical and electrochemical properties (Teimuri‐Mofrad et al., 2019).

Electrochemical Investigation of Surface Attachment Chemistry

In the field of biosensing, aminoferrocene, catalyzed by carbodiimide coupling reactions, is used as an electroactive indicator. Ethylferrocene shows potential for applications in novel carboxylated surfaces for DNA sensing (Booth et al., 2015).

Photolysis Studies

Ethylferrocene's photolysis in chloroform under UV irradiation was studied, revealing insights into solvent-initiated pathways and thermal reactions, which are crucial for understanding its chemical behavior (Phan & Hoggard, 1998).

Asymmetric Reactions in Organic Chemistry

Ethylferrocene derivatives have been applied in asymmetric reactions to produce chiral compounds, demonstrating its utility in organic synthesis (Nishibayashi et al., 1994).

Study of Electronic Structure

Synchrotron radiation-excited UV-photoemission investigations and density functional theory calculations have been conducted on ethylferrocene. This research offers insights into the electronic interactions and molecular orbital degeneracy in organometallic molecules (Boccia et al., 2008).

Electrochemical Studies of Ionic Liquids

Ethylferrocene's solvolytic properties in ethylammonium nitrate and propylammonium nitrate have been investigated for potential applications in conductive solvents and electrochemical analysis (Shotwell & Flowers, 2000).

Safety And Hazards

Orientations Futures

Ferrocene and its derivatives have found a wide range of applications in various fields, such as fuel additives, electrochemical sensors, catalysts in various organic reactions, and medicinal chemistry . They have been used to synthesize a wide range of materials, including polymers, liquid crystals, and nanoparticles, with diverse electronic and magnetic properties . Future research might focus on expanding these applications and exploring new ones.

Propriétés

IUPAC Name |

cyclopenta-1,3-diene;1-ethylcyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,2H2,1H3;1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNXGBYXGSKCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Fe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925841 | |

| Record name | Ethylferrocene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrocene, ethyl- | |

CAS RN |

1273-89-8 | |

| Record name | Ethylferrocene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1273-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylferrocene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001273898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrocene, ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylferrocene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

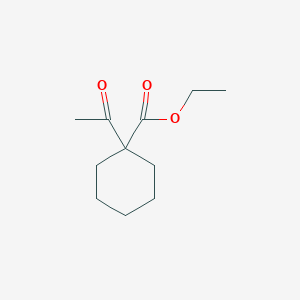

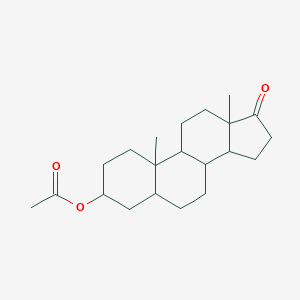

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Tetrahydro-benzo[b]azepin-5-one](/img/structure/B75218.png)